molecular formula C15H21N5O2 B1665538 Aditoprim CAS No. 56066-63-8

Aditoprim

Cat. No.: B1665538
CAS No.: 56066-63-8
M. Wt: 303.36 g/mol
InChI Key: QBQMXWZTRRWPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aditoprim is an antibacterial compound that functions as a dihydrofolate reductase inhibitor. It is primarily used in veterinary medicine to treat bacterial infections, particularly in pigs. This compound inhibits the transformation of dihydrofolic acid to tetrahydrofolic acid, which is essential for bacterial DNA synthesis and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aditoprim can be synthesized through a multi-step process starting from 4-dimethylaminobenzonitrile. The intermediate, 4-dimethylamino-3,5-dimethoxybenzaldehyde, is obtained by bromination or chlorination, followed by replacement of the halogen with a methoxy group and reduction of the resulting compound .

Industrial Production Methods

For industrial production, this compound is typically prepared by adding 10 grams of this compound into a mixed solvent of 30 milliliters of water and 30 milliliters of propylene glycol at room temperature to form a suspension. Then, 16 milliliters of 10% hydrochloric acid solution is introduced under a water bath at 45°C .

Chemical Reactions Analysis

Aditoprim undergoes various chemical reactions, including:

    Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although detailed reaction mechanisms are not extensively documented.

    Substitution Reactions: The compound can undergo substitution reactions, particularly involving its dimethylamino and methoxy groups.

    Common Reagents and Conditions: Typical reagents include hydrochloric acid for preparation and various solvents like water and propylene glycol.

    Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions.

Scientific Research Applications

Aditoprim has a broad range of scientific research applications:

Mechanism of Action

Aditoprim exerts its effects by inhibiting dihydrofolate reductase, an enzyme crucial for the conversion of dihydrofolic acid to tetrahydrofolic acid. This inhibition disrupts the synthesis of bacterial DNA, RNA, and proteins, ultimately leading to bacterial cell death. The molecular targets include bacterial dihydrofolate reductase, and the pathway involves the folate synthesis pathway .

Comparison with Similar Compounds

Aditoprim is similar to other dihydrofolate reductase inhibitors such as trimethoprim and pyrimethamine. this compound is unique in its specific application in veterinary medicine and its effectiveness against certain bacterial strains. Similar compounds include:

This compound’s uniqueness lies in its specific use in veterinary applications and its pharmacokinetic properties that make it suitable for treating infections in animals .

Properties

IUPAC Name

5-[[4-(dimethylamino)-3,5-dimethoxyphenyl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-20(2)13-11(21-3)6-9(7-12(13)22-4)5-10-8-18-15(17)19-14(10)16/h6-8H,5H2,1-4H3,(H4,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQMXWZTRRWPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204616
Record name Aditoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56066-63-8
Record name Aditoprime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56066-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aditoprim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056066638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aditoprim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ADITOPRIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z81WDX2ZH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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